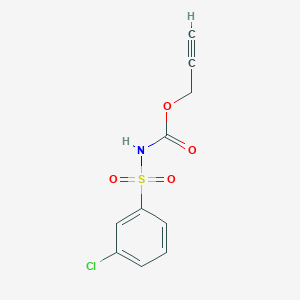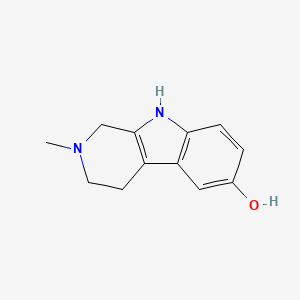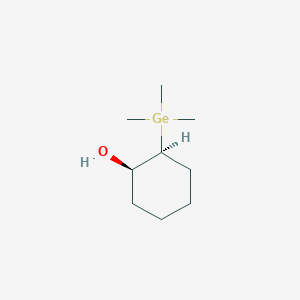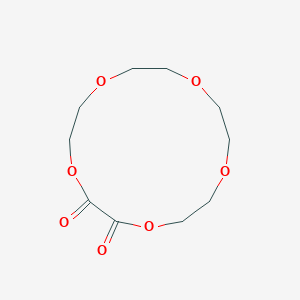
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is a cyclic compound with the molecular formula C10H16O7. It is known for its unique structure, which includes multiple ether linkages and a dione functional group. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the use of ethylene glycol derivatives and dicarboxylic acids under acidic or basic conditions to form the cyclic ether structure. The final step involves the oxidation of the intermediate to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione group can be further oxidized to form carboxylic acids.
Reduction: The dione group can be reduced to form diols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ether derivatives with various functional groups.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a molecular transporter due to its ability to encapsulate ions and small molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione involves its ability to form stable complexes with cations. The ether linkages create a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions. This property makes it an effective ligand in coordination chemistry and a potential molecular transporter in biological systems.
Comparaison Avec Des Composés Similaires
15-Crown-5: Another crown ether with a similar structure but without the dione functionality.
18-Crown-6: A larger crown ether with six ether linkages, known for its ability to complex with larger cations.
Dibenzo-18-crown-6: A crown ether with benzene rings, providing additional stability and rigidity to the structure.
Uniqueness: 1,4,7,10,13-Pentaoxacyclopentadecane-2,3-dione is unique due to its dione functionality, which allows it to undergo additional chemical reactions compared to other crown ethers. This makes it a versatile compound in both synthetic and research applications.
Propriétés
Numéro CAS |
66785-57-7 |
|---|---|
Formule moléculaire |
C10H16O7 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxacyclopentadecane-2,3-dione |
InChI |
InChI=1S/C10H16O7/c11-9-10(12)17-8-6-15-4-2-13-1-3-14-5-7-16-9/h1-8H2 |
Clé InChI |
GCFCXILEVOTMFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)C(=O)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

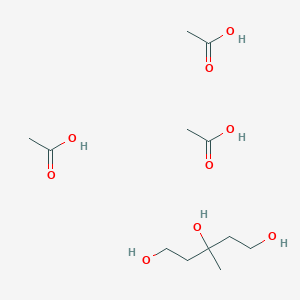
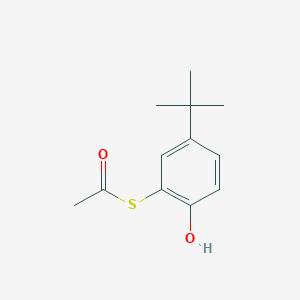
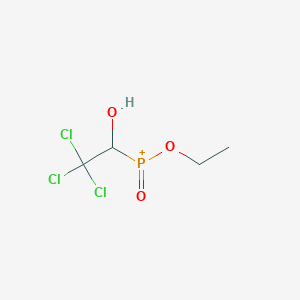
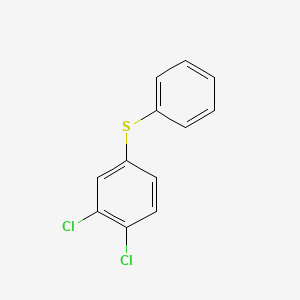
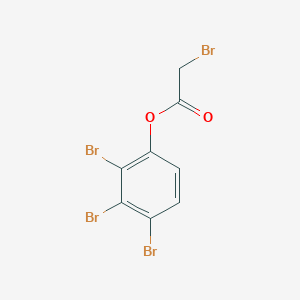
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
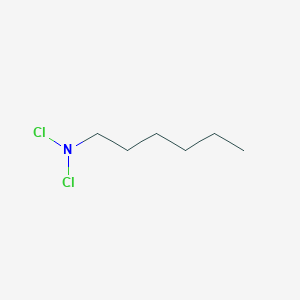
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
